molecular formula C14H13ClN4O B612233 CFG920 CAS No. 1260006-20-9

CFG920

Cat. No. B612233
Key on ui cas rn: 1260006-20-9
M. Wt: 288.73 g/mol
InChI Key: ZVIFCOOHWGNPHJ-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one (I-14b: 600 mg, 3.3898 mmol) was reacted with 2-chloro-4-iodo-pyridine (974 mg, 4.067 mmol), 1,4-dioxane (60 mL), copper iodide (65 mg, 0.3398 mmol), trans-1,2-diamino cyclohexane (0.12 mL, 1.0169 mmol) and potassium phosphate (2.15 g, 10.1694 mmol) to afford 810 mg of the product (83% yield).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
974 mg
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH2:12][CH2:11][NH:10][C:9]1=[O:13].[Cl:14][C:15]1[CH:20]=[C:19](I)[CH:18]=[CH:17][N:16]=1.N[C@@H]1CCCC[C@H]1N.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[Cl:14][C:15]1[CH:20]=[C:19]([N:10]2[CH2:11][CH2:12][N:8]([C:3]3[CH:4]=[N:5][CH:6]=[CH:7][C:2]=3[CH3:1])[C:9]2=[O:13])[CH:18]=[CH:17][N:16]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)N1C(NCC1)=O
Step Two
Name
Quantity
974 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Name
Quantity
0.12 mL
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
potassium phosphate
Quantity
2.15 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
65 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)N1C(N(CC1)C=1C=NC=CC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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